molecular formula C24H22N2O2 B12278488 [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

Cat. No.: B12278488
M. Wt: 370.4 g/mol
InChI Key: ZYDCNZOJNSJLMS-UHFFFAOYSA-N
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Description

Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is a type of cyanate ester that contains dicyclopentadiene cycles and bisphenol units. This compound is particularly valued for its excellent thermal stability, mechanical strength, and low dielectric properties, making it suitable for various high-performance applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclopentadienylbisphenol cyanate ester is typically synthesized through the reaction of dicyclopentadienylbisphenol with cyanogen halides under controlled conditions. The reaction involves the formation of cyanate ester groups from the hydroxyl groups of the bisphenol. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of dicyclopentadienylbisphenol cyanate ester involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to maintain optimal temperatures and pressures, ensuring consistent quality and performance of the final product. The compound is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dicyclopentadienylbisphenol cyanate ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include catalysts such as metal salts and bases. The reactions are typically carried out under controlled temperatures ranging from 100°C to 200°C, depending on the desired product and reaction kinetics .

Major Products Formed

The major products formed from these reactions include polycyanurate networks and various substituted cyanate esters. These products exhibit enhanced thermal stability, mechanical strength, and dielectric properties .

Scientific Research Applications

Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dicyclopentadienylbisphenol cyanate ester involves the formation of polycyanurate networks through cyclotrimerization. This process enhances the thermal and mechanical properties of the material. The cyanate groups react with various functional groups, leading to the formation of stable, cross-linked networks that provide excellent thermal stability and mechanical strength .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclopentadienylbisphenol cyanate ester stands out due to its unique combination of low dielectric properties, high thermal stability, and mechanical strength. These properties make it particularly suitable for high-performance applications in the electronics industry, where signal integrity and thermal stability are critical .

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

InChI

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2

InChI Key

ZYDCNZOJNSJLMS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N

Origin of Product

United States

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